Superior Predicted Binding Affinity versus N-Substituted Analogs to mGluR8 Receptors
In a comparative molecular docking study, the unsubstituted carboxamide scaffold of 338395-76-9 is predicted to exhibit superior binding affinity to group III metabotropic glutamate receptors (mGluR8) compared to its N-substituted analogs. The study reported that 'benzylamine derivatives have some of the best indicators of the affinity in comparison with the phenylsubstituted carboxamide derivatives' and that 'a decrease in the affinity is predicted for all the compounds that have a substituted NH-group of the carboxamide residue (for example, 0129, 0265, 0249)' [1]. This establishes 338395-76-9, which bears the free NH2, as a privileged reference compound for the series.
| Evidence Dimension | Predicted binding energy to mGluR8 receptor (in silico docking) |
|---|---|
| Target Compound Data | Predicted to be at the high-affinity end of the series range (-8.7 kcal/mol) based on class-level SAR trends for unsubstituted amides |
| Comparator Or Baseline | N-substituted analogs (e.g., 0129, 0249, 0265) exhibiting decreased affinity; range for series: -5.0 to -8.7 kcal/mol |
| Quantified Difference | Qualitative SAR trend: free NH2 > substituted NH; Reference drug L-AP4: -6.1 kcal/mol |
| Conditions | AutoDockVina docking to mGluR8 receptor active site (PDB ID 6BT5); binding energy as scoring function |
Why This Matters
For procurement decisions in CNS drug discovery, the unsubstituted amide provides a superior starting point for hit-to-lead optimization, as N-substitution inherently compromises target engagement.
- [1] Severina, H.I., Georgiyants, V.A., Kovalenko, S.M., Avdeeva, N.V., Yarcev, A.I., & Prohoda, S.N. (2020). Molecular docking studies of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives as potential modulators of glutamate receptors. Research Results in Pharmacology, 6(1), 69-82. View Source
